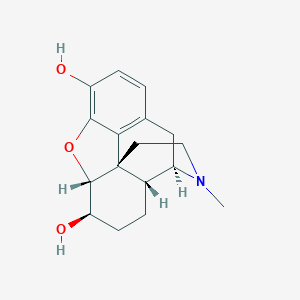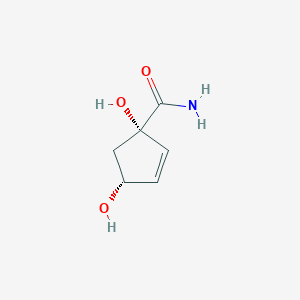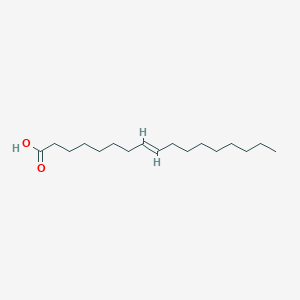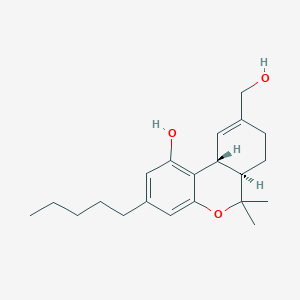
11-Hydroxytetrahydrocannabinol
Übersicht
Beschreibung
11-Hydroxytetrahydrocannabinol (11-OH-THC) is produced in the body when delta-9-THC, the primary psychoactive compound in cannabis, is metabolized . It is generally considered much more potent than its precursor .
Synthesis Analysis
11-OH-THC is formed in the body after delta-9-THC is consumed. The formation of 11-OH-THC is catalyzed by CYP2C9 and CYP2C19 enzymes . In vitro and in vivo studies have shown that 11-OH-THC or the corresponding aldehyde undergoes double bond reduction with subsequent oxidation of the aliphatic alcohol to HHC-COOH .
Molecular Structure Analysis
The molecular formula of 11-OH-THC is C21H30O3 . It has a molar mass of 330.468 g·mol−1 . The structure of 11-OH-THC includes 26 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, and 1 aromatic hydroxyl .
Chemical Reactions Analysis
11-OH-THC is metabolized inside the body by cytochrome P450 enzymes such as CYP2C9 and CYP3A4 into 11-hydroxy-THC and then further metabolized by the dehydrogenase and CYP2C9 enzyme to form 11-nor-9-carboxy-THC (THC-COOH) which is inactive at the CB 1 receptors .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Behavioral Effects
- 11-Hydroxytetrahydrocannabinol (11-OH-THC), a metabolite of THC, shows sex-dependent effects on behavior and neural activity in adolescent rats, with significant implications for interpreting THC exposure studies (Ruiz et al., 2020).
Postmortem Evaluation
- A sensitive LC-MS-MS technique was developed for the simultaneous determination of THC, CBD, 11-OH-THC, and other cannabinoids in postmortem samples. This method can be used in interpreting postmortem cases involving cannabinoids (Palazzoli et al., 2020).
Urinary Excretion in Chronic Cannabis Users
- Extended urinary excretion of THC and 11-OH-THC in chronic cannabis users' urine has been observed, challenging their effectiveness as biomarkers of recent cannabis exposure (Lowe et al., 2009).
Blood Concentrations in Heavy, Chronic Cannabis Smokers
- Relationships between cannabis effects and whole blood concentrations of cannabinoids, including THC and 11-OH-THC, were examined in heavy, chronic cannabis smokers (Schwope et al., 2012).
Plasma Pharmacokinetics of Oral THC
- A study reported the plasma pharmacokinetics of free THC, 11-OH-THC, and THCCOOH during and after continuous high-dose oral THC, which is crucial for interpreting plasma THC concentrations (Schwilke et al., 2009).
Whole Blood and Plasma Cannabinoid Disposition
- THC-glucuronide has been suggested as a marker of recent cannabis use, but studies examining whole-blood cannabinoid pharmacokinetics following controlled THC administration are limited. This research assists in interpreting cannabinoid tests (Schwope et al., 2011).
Quantification of Cannabinoids and Metabolites in Human Plasma
- A method for the simultaneous quantification of CBD, THC, and their major metabolites, including 11-OH-THC, was developed and validated, proving useful for future studies involving CBD and/or THC (Kevin et al., 2020).
Blood and Plasma Disposition in Cannabis Smokers
- Frequent and occasional cannabis smokers show significant differences in cannabinoid blood and plasma concentrations, impacting clinical and impaired driving drug detection (Desrosiers et al., 2014).
Wirkmechanismus
Target of Action
11-Hydroxytetrahydrocannabinol (11-OH-THC) is a primary active metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive compound in the Cannabis sativa plant . The primary targets of 11-OH-THC are the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system in the human body .
Mode of Action
11-OH-THC acts primarily through presynaptic CB1 cannabinoid receptors to regulate neurotransmitter release in the brain, spinal cord, and peripheral nerves . This interaction with its targets leads to a variety of physiological effects, including alterations in mood, perception, and cognition.
Pharmacokinetics
The pharmacokinetics of 11-OH-THC involves absorption, distribution, metabolism, and excretion (ADME). After consumption of Δ9-THC, it is metabolized in the liver to form 11-OH-THC, which then enters systemic circulation . The compound is further metabolized, and the metabolites are excreted in urine and feces .
Result of Action
The action of 11-OH-THC at the CB1 receptors leads to various molecular and cellular effects. These include alterations in the release of neurotransmitters, changes in neuronal excitability, and modulation of synaptic plasticity . These effects underlie the psychoactive properties of 11-OH-THC.
Action Environment
The action, efficacy, and stability of 11-OH-THC can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other drugs or substances, and the specific physiological context. For instance, the presence of certain enzymes in the liver can affect the rate at which Δ9-THC is metabolized to 11-OH-THC .
Biochemische Analyse
Biochemical Properties
11-Hydroxytetrahydrocannabinol interacts with various enzymes and proteins within the body. It is metabolized by cytochrome P450 enzymes such as CYP2C9 and CYP3A4 into 11-hydroxy-THC . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts primarily through presynaptic CB cannabinoid receptors to regulate neurotransmitter release in the brain, spinal cord, and peripheral nerves . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Like THC, this compound is a partial agonist at the cannabinoid receptor CB1, but with significantly higher binding affinity . This binding interaction is a key part of how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound shows a predictable concentration increase until 2 hours post-administration, decreasing to approximately pre-dose concentrations by 8 hours . This indicates the product’s stability and degradation over time, as well as its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. After ingestion, THC undergoes hepatic metabolism by cytochrome P450 enzymes into this compound . This metabolic transformation is a key part of how this compound interacts with enzymes and cofactors .
Eigenschaften
IUPAC Name |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKSSAWEUDACY-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190061 | |
| Record name | 11-Hydroxytetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36557-05-8, 34675-49-5 | |
| Record name | 11-Hydroxy-Δ9-tetrahydrocannabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxytetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxytetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Hydroxy-delta9-tetrahydrocannabinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 34675-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VY04N5SLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-hydroxy-Delta(9)-tetrahydrocannabinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



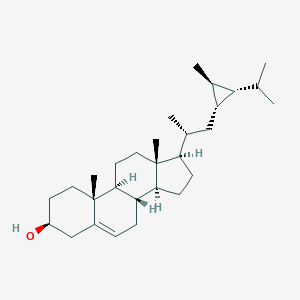

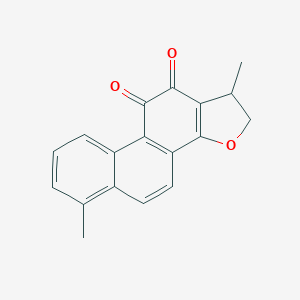
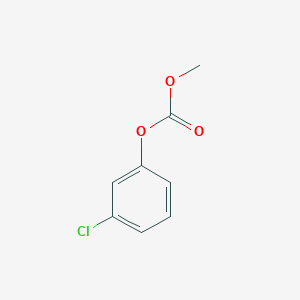

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)


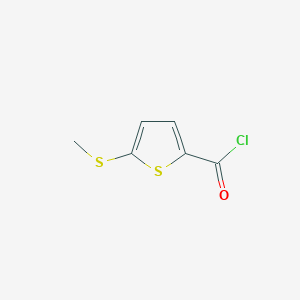
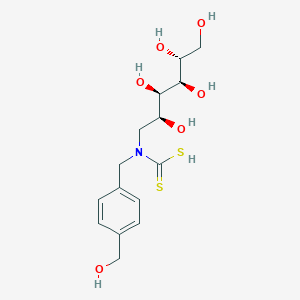
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
